4-(Acetylamino)-N-(2-aminophenyl)benzamide, or acetyldinaline, is a synthetic organic compound with cytostatic and histone deacetylase inhibitory properties. [, ] While its exact source is not explicitly mentioned, its synthetic nature suggests laboratory origin. [] Its structural similarity to 4-(acetylamino)-N-(2-sec-butylphenyl)benzamide, particularly the shared benzamide core and acetylamino group, makes acetyldinaline a valuable reference point for understanding the potential properties and applications of the requested compound.
Acetyldinaline functions as a histone deacetylase inhibitor (HDACi). [, , ] HDACs are enzymes that remove acetyl groups from histone proteins, leading to tighter DNA packaging and gene silencing. By inhibiting HDACs, acetyldinaline promotes histone acetylation, relaxing chromatin structure and potentially allowing for the expression of genes involved in cell cycle regulation and apoptosis. [, ] Specifically, acetyldinaline demonstrates inhibitory activity against class I HDACs, particularly HDAC1, HDAC2, and HDAC3. [, , ] This selectivity towards class I HDACs distinguishes it from pan-HDAC inhibitors like vorinostat. []
Acetyldinaline's primary research application lies in its potential as an anticancer agent, specifically against leukemia. [, ] Studies in a rat model for human acute myelocytic leukemia demonstrated its ability to induce significant leukemic cell death while exhibiting a favorable safety profile against normal stem cells. [, ] Further research has explored its potential in treating minimal residual disease (MRD) after bone marrow transplantation. []
Additionally, acetyldinaline has shown promise in treating sustained atrial fibrillation (AF). [] Studies in animal models and human atrial tissue revealed its ability to reduce fibrillation time, attenuate atrial fibrosis, and decrease the infiltration of inflammatory cells and adipocytes. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7